molecular formula C10H14Cl2N2O B2375249 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride CAS No. 906744-20-5

2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride

Cat. No.: B2375249
CAS No.: 906744-20-5
M. Wt: 249.14
InChI Key: QIZGLBSIOZROAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a piperidin-4-yloxy group. This compound is used in various scientific research applications, particularly in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride typically involves the reaction of 2-chloro-5-hydroxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is utilized in several scientific research fields:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.

    Drug Discovery: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Research: It is employed in studies investigating the interactions of small molecules with biological targets.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxypyridine
  • 2-Chloro-5-methoxypyridine
  • 2-Chloro-5-aminopyridine

Uniqueness

2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZGLBSIOZROAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.